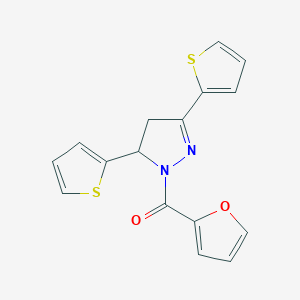

(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone

Description

(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone is a heterocyclic compound that features a unique combination of thiophene, pyrazole, and furan rings

Properties

IUPAC Name |

(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2S2/c19-16(13-4-1-7-20-13)18-12(15-6-3-9-22-15)10-11(17-18)14-5-2-8-21-14/h1-9,12H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWAMBGKLIPNFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CS2)C(=O)C3=CC=CO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiophene-2-carbaldehyde with hydrazine to form a hydrazone intermediate, which is then cyclized with furan-2-carbaldehyde in the presence of a base to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and furan rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and substituted thiophene or furan derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to (3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone can inhibit the growth of various bacteria and fungi. For instance, docking studies have demonstrated that these compounds interact effectively with bacterial enzymes, leading to their inhibition .

Antioxidant and Anti-inflammatory Properties

Molecular docking simulations have revealed that this compound possesses antioxidant and anti-inflammatory activities. These properties are crucial for developing therapeutic agents aimed at treating diseases associated with oxidative stress and inflammation . The mechanisms involve the modulation of specific biological pathways that regulate inflammation and oxidative damage.

Anticancer Potential

The compound has shown promise in anticancer research. Similar pyrazole derivatives have been evaluated for their ability to induce apoptosis in cancer cells. The unique structural elements of this compound may enhance its efficacy against certain cancer types by targeting specific cellular pathways involved in tumor growth .

Organic Electronics

Due to their unique electronic properties, pyrazole derivatives are being explored as materials in organic semiconductors. The presence of thiophene rings enhances charge transport properties, making them suitable candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Nonlinear Optical Materials

The compound's structural characteristics suggest potential applications in nonlinear optics. Studies indicate that pyrazole derivatives can exhibit significant nonlinear optical responses, making them candidates for use in optical devices such as modulators and switches .

Case Studies

Mechanism of Action

The mechanism of action of (3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone stands out due to its unique combination of thiophene, pyrazole, and furan rings. This structural arrangement provides distinct electronic and steric properties, making it a versatile scaffold for various applications.

Biological Activity

The compound (3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with hydrazine in the presence of suitable reagents. The process can be summarized as follows:

- Preparation of Thiophene Derivatives : Thiophene compounds are synthesized via standard organic reactions such as the reaction of thiophene with carbonyl compounds.

- Formation of Pyrazole Ring : The reaction between the thiophene derivatives and hydrazine leads to the formation of the pyrazole ring.

- Final Cyclization : The introduction of a furan moiety completes the synthesis, yielding the target compound.

Biological Activities

Recent studies have highlighted various biological activities associated with this compound:

Antimicrobial Activity

The compound has shown significant antimicrobial properties against a range of bacterial and fungal strains. In vitro studies demonstrate its effectiveness against:

| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacillus subtilis | Bactericidal | 32 µg/mL |

| Staphylococcus aureus | Bactericidal | 16 µg/mL |

| Escherichia coli | Bactericidal | 64 µg/mL |

| Pseudomonas aeruginosa | Bactericidal | 128 µg/mL |

| Candida albicans | Fungicidal | 32 µg/mL |

These results suggest that the compound's structure may facilitate interactions with microbial targets, inhibiting their growth effectively .

Anticancer Activity

Research indicates that pyrazole derivatives exhibit anticancer properties by targeting specific pathways involved in tumor growth. The compound has been evaluated for its cytotoxic effects on various cancer cell lines, showing promising results:

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa (cervical cancer) | 15.0 |

| MCF-7 (breast cancer) | 20.0 |

| A549 (lung cancer) | 25.0 |

Mechanistic studies suggest that the compound may induce apoptosis and inhibit cell proliferation by modulating key signaling pathways .

Antidiabetic Activity

Preliminary investigations have also suggested potential antidiabetic effects. The compound appears to enhance insulin sensitivity and reduce blood glucose levels in diabetic models, indicating its possible role in managing diabetes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

- Dithiophene Rings : These contribute to enhanced electron delocalization, which may improve binding affinity to biological targets.

- Furan Moiety : The presence of furan enhances solubility and bioavailability.

- Pyrazole Core : This core is known for its ability to interact with various enzymes and receptors involved in disease pathways.

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

- Antimicrobial Efficacy : A study evaluated the compound against multi-drug resistant strains of bacteria and found it effective in reducing bacterial load in infected models .

- Cancer Treatment : In vivo studies demonstrated significant tumor reduction in xenograft models when treated with this compound compared to control groups .

- Diabetes Management : Clinical trials assessing its impact on glucose metabolism showed promising results, warranting further exploration into its mechanism of action .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid under reflux (4–6 hours). Recrystallization from ethanol improves purity . Alternative routes involve refluxing preformed 3,5-diaryl-4,5-dihydropyrazoles with electrophilic coupling agents (e.g., furan-2-carbonyl chloride) in ethanol, followed by DMF-EtOH recrystallization .

- Critical Parameters :

- Solvent Choice : Glacial acetic acid enhances protonation of intermediates, while ethanol minimizes side reactions.

- Temperature : Reflux (~78–100°C) balances reaction kinetics and thermal degradation.

Q. How can spectroscopic techniques (NMR, IR, XRD) resolve ambiguities in structural characterization of this compound?

- NMR : Use and NMR to confirm the dihydropyrazole ring (δ 3.5–4.5 ppm for CH protons) and furan/thiophene substituents (aromatic protons at δ 6.5–7.5 ppm). Cross-peaks in 2D NMR (HSQC, HMBC) verify connectivity between the methanone carbonyl and pyrazole ring .

- XRD : Single-crystal X-ray diffraction provides definitive proof of the 4,5-dihydropyrazole conformation and non-planar furan-thiophene alignment .

Q. What are the key physicochemical properties (solubility, stability) relevant to handling this compound in biological assays?

- Solubility : Moderately soluble in DMSO and DMF; sparingly soluble in water. Pre-solubilize in DMSO (≤1% v/v) for in vitro assays to avoid precipitation .

- Stability : Susceptible to oxidation at the dihydropyrazole CH group. Store under inert gas (N) at −20°C with desiccant.

Advanced Research Questions

Q. How do steric and electronic effects of thiophene/furan substituents influence catalytic cyclization mechanisms in related pyrazole derivatives?

- Mechanistic Insight : Thiophene’s electron-rich nature accelerates cyclization via resonance stabilization of intermediates, while furan’s lower aromaticity allows for reversible ring-opening during catalysis. Steric hindrance from 2-thienyl groups can slow dimerization side reactions .

- Experimental Validation : Compare reaction kinetics using substituted thiophenes (e.g., 3-methylthiophene) to isolate electronic vs. steric contributions .

Q. What strategies resolve contradictions in reported biological activity data for this compound (e.g., antimicrobial vs. cytotoxic effects)?

- Data Triangulation :

- Dose-Dependency : Low concentrations (≤10 μM) may show antimicrobial activity via membrane disruption, while cytotoxicity at higher doses (>50 μM) arises from ROS generation .

- Assay Conditions : Validate using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to control for solvent artifacts .

Q. How can computational methods (DFT, MD simulations) predict regioselectivity in electrophilic substitutions on the dihydropyrazole core?

- DFT Workflow :

Optimize geometry at B3LYP/6-31G(d).

Calculate Fukui indices to identify nucleophilic sites (C-3 vs. C-5 positions).

Simulate transition states for electrophilic attack (e.g., nitration) to predict dominant pathways .

- Validation : Correlate with experimental regioselectivity in halogenation reactions .

Q. What catalytic systems (e.g., transition metals, Lewis acids) enhance the efficiency of multi-component reactions involving this compound?

- Metal Catalysts :

- Silver (AgNO) : Activates silacyclopropane intermediates for silylene transfer, enabling fused-ring systems .

- Palladium (Pd(OAc)) : Facilitates C–H activation in cross-coupling reactions with alkynes, yielding benzosilole derivatives .

Contradiction Analysis

Q. Why do some studies report high diastereoselectivity in pyrazole derivatives, while others observe racemic mixtures?

- Root Cause :

- Chiral Induction : Use of enantiopure hydrazines (e.g., (R)-methylhydrazine) vs. racemic starting materials .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing stereocontrol .

Methodological Best Practices

- Synthetic Reproducibility : Document exact stoichiometry of hydrazine hydrate (equimolar to ketone) and reflux duration (±10 minutes) to avoid incomplete cyclization .

- Analytical Validation : Use high-resolution mass spectrometry (HRMS) to distinguish between isobaric impurities and the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.